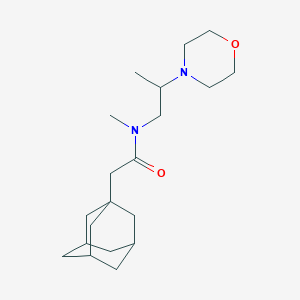amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
N-(4-{[[2-(allyloxy)benzyl](ethyl)amino]methyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[[2-(allyloxy)benzyl](ethyl)amino]methyl}phenyl)acetamide, commonly known as ABEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABEA is a synthetic compound that belongs to the class of organic compounds known as benzylamines.
Wirkmechanismus
The mechanism of action of ABEA is not fully understood, but it is believed to involve the modulation of various signaling pathways. ABEA has been shown to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. ABEA has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, ABEA has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
ABEA has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the production of pro-inflammatory cytokines. ABEA has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
ABEA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields and purity. ABEA is also stable and can be stored for long periods without degradation. However, ABEA has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on ABEA. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that are modulated by ABEA. Another direction is to explore its potential therapeutic applications for other diseases, such as diabetes and cardiovascular disease. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, ABEA is a synthetic compound that has shown promising therapeutic potential in various research applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesemethoden
The synthesis of ABEA involves a multi-step process that begins with the reaction of 2-allyloxybenzaldehyde with ethylamine to form 2-allyloxy-N-(ethyl)benzamide. This intermediate is then reacted with paraformaldehyde and benzylamine to form the final product, ABEA. The synthesis of ABEA has been optimized to achieve high yields and purity, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
ABEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties. ABEA has been tested in various in vitro and in vivo models, including animal models of Parkinson's disease, Alzheimer's disease, and cancer. ABEA has been shown to protect neurons from oxidative stress-induced damage, reduce inflammation, and inhibit cancer cell growth.
Eigenschaften
IUPAC Name |
N-[4-[[ethyl-[(2-prop-2-enoxyphenyl)methyl]amino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-14-25-21-9-7-6-8-19(21)16-23(5-2)15-18-10-12-20(13-11-18)22-17(3)24/h4,6-13H,1,5,14-16H2,2-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUVBSQQUDTUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)NC(=O)C)CC2=CC=CC=C2OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5904253.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![2-[(cyclopropylmethyl)(3-thienylmethyl)amino]butan-1-ol](/img/structure/B5904261.png)
![3-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904274.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B5904293.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)



![(2E)-N-[(5-ethylpyridin-2-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B5904332.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B5904345.png)